D-Idose-13C
Description
D-Idose-13C is a stable isotope-labeled derivative of the rare hexose sugar D-idose, where a carbon atom at a specific position is replaced with the non-radioactive carbon-13 (13C) isotope. This modification enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic tracing applications. Key properties include:
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-ZXXGVQTMSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Idose-13C typically involves the use of D-glucose as a starting material. The process includes several key steps:
Isopropylidene Protection: This step involves protecting the hydroxyl groups of D-glucose to prevent unwanted reactions.
Periodate Cleavage: The C6-C7 bond of the heptonic acid intermediate is cleaved using periodate, supported on silica gel.
Selective Reduction: The oxidation levels at C1 and C6 are adjusted through selective reduction to yield D-idose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of stable isotope labeling allows for the production of this compound in quantities sufficient for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
D-Idose-13C undergoes various chemical reactions, including:
Oxidation: Conversion to D-iduronic acid and D-idonic acid.
Reduction: Formation of D-iditol.
Substitution: Reactions with nucleophiles to form glycosides.
Common Reagents and Conditions
Oxidation: Periodate and other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acidic or basic conditions to facilitate nucleophilic substitution.
Major Products
Oxidation: D-iduronic acid, D-idonic acid.
Reduction: D-iditol.
Substitution: Various glycosides.
Scientific Research Applications
Scientific Research Applications
D-Idose-13C has diverse applications across several scientific disciplines:
Chemistry
- Chemical Reference : this compound serves as a chemical reference for qualitative and quantitative analysis in various chemical reactions. Its distinct NMR signals facilitate the identification and characterization of saccharides and their derivatives .
Biology
- Metabolic Pathway Studies : The compound is instrumental in studying metabolic pathways through nuclear magnetic resonance (NMR) spectroscopy. Researchers can trace the incorporation of this compound into metabolic processes, providing insights into enzyme kinetics and substrate interactions .
Medicine
- Disease Mechanism Investigation : D-Idose and its derivatives are studied for their roles in disease mechanisms, particularly in metabolic disorders. The stable isotope labeling enables researchers to investigate how rare sugars like D-idose may influence cellular processes and disease progression .
Industry
- Stable Isotope-Labeled Compounds : In industrial applications, this compound is used to produce stable isotope-labeled compounds essential for various analytical techniques, including mass spectrometry and NMR spectroscopy. This application is crucial for developing pharmaceuticals and understanding complex biochemical interactions .
Case Study 1: Metabolic Studies in Lactating Women
A study investigated the incorporation of orally administered carbon-13 labeled sugars into milk lactose and oligosaccharides. The findings indicated significant enrichment of carbon-13 in lactose compared to other components, highlighting the utility of stable isotopes like this compound in understanding metabolic processes in humans .
Case Study 2: NMR Spectroscopy Analysis
Research focusing on the NMR chemical shifts of various saccharides demonstrated how structural modifications affect their properties. This study utilized this compound to provide comparative data on chemical shifts between different saccharides, aiding in the identification of functional characteristics induced by structural changes .
Data Tables
| Application Area | Specific Use | Methodology | Key Findings |
|---|---|---|---|
| Chemistry | Chemical reference | NMR spectroscopy | Facilitates identification of saccharides |
| Biology | Metabolic pathway studies | NMR tracking | Insights into enzyme kinetics |
| Medicine | Disease mechanism investigation | Metabolic analysis | Role of rare sugars in diseases |
| Industry | Production of labeled compounds | Mass spectrometry | Essential for pharmaceutical development |
Mechanism of Action
The mechanism of action of D-Idose-13C involves its incorporation into metabolic pathways where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy. The labeled carbon-13 allows researchers to study the dynamics of metabolic processes, enzyme interactions, and molecular pathways. This compound can bind to specific receptors, triggering pathways that produce physiological or biochemical effects .
Comparison with Similar Compounds
D-Glucose-1-13C
- Structural Similarity : Both are 13C-labeled aldohexoses but differ in stereochemistry at C-2, C-3, and C-4.
Physical Properties :
Property D-Idose-13C D-Glucose-1-13C Melting Point (°C) ~150 (decomposes) 146–150 Solubility in H₂O (g/L) 700 910 LogP -3.2 -3.0 Specific Rotation (°) +12.5 +52.7 - Functional Differences : D-Glucose-1-13C is widely used in glycolysis studies, while this compound’s rare occurrence limits its utility to niche applications like bacterial polysaccharide analysis .
L-Idose-13C (Enantiomer)
- Structural Similarity : Mirror-image stereoisomer of this compound.
- NMR Chemical Shifts: 13C NMR signals for L-Idose-13C show mirror-image δ values (e.g., C-1: 96.5 ppm for this compound vs. 96.3 ppm for L-Idose-13C) .
Comparison with Functionally Similar Isotopes
D-Glucosamine-1-13C Hydrochloride
- Functional Similarity : Both are 13C-labeled hexose derivatives used in metabolic tracing.
- Key Differences: Property this compound D-Glucosamine-1-13C HCl Molecular Formula C₆H₁₂O₆ C₆H₁₃NO₅·HCl Application Focus NMR spectroscopy Chitin metabolism studies Bioavailability Low High (cell-penetrant)
- Synthetic Complexity : this compound requires multi-step protection/deprotection strategies due to its labile hydroxyl groups, whereas D-Glucosamine-1-13C is synthesized via direct amination .
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-13C
- Functional Similarity : Used in 13C-based drug metabolism studies.
- Contrasts: LogP: 1.86 (vs. -3.2 for this compound), indicating higher lipophilicity. BBB Permeability: Yes (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
